Cas no 888426-90-2 (6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- 6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
- 6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- AB00676669-01
- F1876-1217
- 6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
- 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- AKOS024616100
- 888426-90-2
-
- インチ: 1S/C18H13BrClN5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3
- InChIKey: TYZMHSNZDBVDMP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CN1C=NC2=C(C1=O)N=NN2C1C=CC(C)=C(C=1)Cl
計算された属性
- 精确分子量: 428.99920g/mol
- 同位素质量: 428.99920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 3
- 複雑さ: 556
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4Ų
- XLogP3: 4.2
6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1876-1217-2mg |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-2μmol |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-30mg |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-1mg |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-5mg |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-15mg |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-3mg |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-75mg |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-40mg |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1876-1217-20μmol |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
888426-90-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-oneに関する追加情報
6-(4-Bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one: A Comprehensive Overview
The compound with CAS No. 888426-90-2, named 6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of triazolopyrimidinones, which are known for their unique structural properties and versatile applications in drug design and materials science.
The molecular structure of 6-(4-bromophenyl)methyl and 3-(3-chloro-4-methylphenyl) groups attached to the triazolopyrimidinone backbone introduces a high degree of functional diversity. The presence of bromine and chlorine atoms in the aromatic rings enhances the compound's electronic properties and reactivity. Recent studies have highlighted the importance of such heteroatom-containing compounds in catalysis and as building blocks for advanced materials.
One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in the development of novel antibiotics and anticancer agents due to its ability to interact with biological systems at a molecular level. The triazolopyrimidinone core has been shown to exhibit selective binding properties with certain proteins and enzymes, making it a valuable tool in drug discovery.
In addition to its biological applications, this compound has also gained attention in the field of materials science. Its unique electronic configuration makes it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in thin-film transistor technology have utilized similar compounds to enhance device performance and efficiency.
The synthesis of 6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound.
Furthermore, the compound's stability under various environmental conditions has been extensively studied. Its resistance to thermal degradation and chemical corrosion makes it suitable for use in harsh industrial settings. Recent research has also focused on its photochemical properties, revealing potential applications in solar energy conversion technologies.
In conclusion, 6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one represents a cutting-edge material with diverse applications across multiple disciplines. As scientific research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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